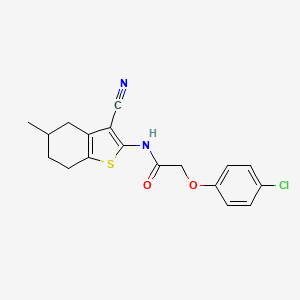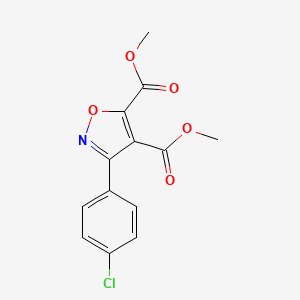![molecular formula C18H16NOP B2497956 3-[(Diphenylphosphinyl)methyl]pyridine CAS No. 13119-81-8](/img/structure/B2497956.png)
3-[(Diphenylphosphinyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diphenylphosphinyl)methyl]pyridine is an organic phosphorus compound with the chemical formula C18H16NOP and a molecular weight of 293.3 g/mol . It typically appears as a white to light yellow solid and is soluble in common organic solvents but insoluble in water . This compound is commonly used as a catalyst or ligand in organic synthesis, providing a phosphorus group or coordination center to facilitate reactions .
Preparation Methods
3-[(Diphenylphosphinyl)methyl]pyridine is usually synthesized by reacting diphenylphosphinic acid with chloromethylpyridine . The reaction conditions often involve the use of an organic solvent and a base to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[(Diphenylphosphinyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
3-[(Diphenylphosphinyl)methyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Diphenylphosphinyl)methyl]pyridine involves its ability to coordinate with metal ions and other molecules, forming stable complexes that facilitate various chemical reactions . Its phosphorus group acts as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
3-[(Diphenylphosphinyl)methyl]pyridine can be compared with other similar compounds, such as:
Diphenylphosphinic acid: This compound is a precursor in the synthesis of this compound and shares similar phosphorus-containing functional groups.
Chloromethylpyridine: Another precursor, it is used in the synthesis of this compound and has similar pyridine-based structures.
Phosphine oxides: These compounds have similar phosphorus-oxygen bonds and are used in similar catalytic applications.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a diphenylphosphinyl group, which provides unique catalytic and coordination properties .
Properties
IUPAC Name |
3-(diphenylphosphorylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWFCNILYXKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2497875.png)

![N'-cyclopentyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2497879.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2497890.png)


![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
